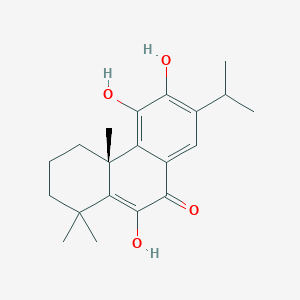

14-deoxycoleon U

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR)-5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFALZMZLBCVCD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3[C@@]2(CCCC3(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316595 | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88664-09-9 | |

| Record name | 14-Deoxycoleon U | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88664-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxycoleon U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Extraction Methodologies of 14 Deoxycoleon U

Plant and Fungal Sources of 14-Deoxycoleon U

This compound has been reported in a variety of natural sources, primarily higher plants. These sources include well-studied medicinal plants and conifers.

Coleus forskohlii (syn. Plectranthus barbatus), a plant traditionally used in Ayurvedic medicine, is a known source of this compound. Research has identified this compound among the chemical constituents present in the roots of C. forskohlii. In one study investigating the compounds in C. forskohlii root extract, this compound was identified along with other compounds such as demethylcryptojaponol, alpha-amyrin, betulic acid, alpha-cedrol, and beta-sitosterol. researchgate.netbibliotekanauki.pl Further isolation and purification of fractions from Coleus forskohlii extract have identified this compound as a major compound in certain fractions. jst.go.jpnih.govresearchgate.net

The cones of Taxodium distichum, commonly known as the bald cypress, represent another significant natural source of this compound. This compound has been isolated from the n-hexane extract of fallen Taxodium distichum cones. researchgate.netscirp.org Studies on the chemical composition of Taxodium distichum cones have consistently reported this compound as one of the abietane-type diterpenes present. chemfaces.comresearchgate.netoalib.com For instance, eight known abietane-type diterpenes, including this compound, were isolated from the weak acidic fraction of the n-hexane extract of T. distichum cones. researchgate.netchemfaces.comresearchgate.net

Various species belonging to the genus Salvia (sage) are also recognized sources of this compound. This diterpenoid has been isolated from the roots and transformed roots of several Salvia species. Salvia hypargeia, for example, has yielded this compound from its root extract through bioactivity-guided fractionation. tandfonline.comresearchgate.nettandfonline.com Salvia lachnocalyx roots have also been shown to contain this compound, isolated from the dichloromethane (B109758) extract. nih.govbrieflands.com Additionally, this compound has been found in the hairy root cultures of Salvia broussonetii. nih.govnih.gov

Beyond the prominent sources mentioned, this compound has been reported in other natural organisms. It has been identified in Cryptomeria japonica. nih.govmdpi.com The compound has also been reported in Caryopteris mongolica, a traditional Mongolian medicinal plant, from which it was isolated from the roots alongside other abietanes. chemfaces.com Furthermore, this compound has been found in Plectranthus mutabilis and Plectranthus genus more broadly. researchgate.netsciforum.net It has also been isolated from Salvinia molesta. researchgate.netrsc.org

Table 1: Reported Natural Sources of this compound

| Source Species | Plant Part/Tissue | Reference |

| Coleus forskohlii | Roots | researchgate.netbibliotekanauki.pl |

| Taxodium distichum | Cones | chemfaces.comresearchgate.netoalib.com |

| Salvia hypargeia | Roots | tandfonline.comresearchgate.nettandfonline.com |

| Salvia lachnocalyx | Roots | nih.govbrieflands.com |

| Salvia broussonetii | Hairy Root Cultures | nih.govnih.gov |

| Cryptomeria japonica | Stem bark, Leaves | nih.govmdpi.com |

| Caryopteris mongolica | Roots | chemfaces.com |

| Plectranthus mutabilis | Whole plant | sciforum.net |

| Salvinia molesta | Whole plant | researchgate.netrsc.org |

Extraction and Purification Techniques Employed in Research

The extraction and purification of this compound from its natural sources typically involve a combination of solvent extraction and chromatographic methods. The specific techniques can vary depending on the plant material and the desired purity of the compound.

For instance, isolation from Taxodium distichum cones has involved initial extraction with n-hexane, followed by fractionation of the extract. researchgate.netscirp.orgchemfaces.comresearchgate.net The isolation procedures and techniques for structural identification of diterpenoids from T. distichum have been described in previous literature. scirp.orgresearchgate.net

In the case of Salvia lachnocalyx, this compound was isolated from the dichloromethane extract of the roots. nih.govbrieflands.com The extraction and fractionation procedure involved collecting and pooling fractions based on TLC analysis, followed by analytical and preparative RP C18 HPLC analyses for purification of the compounds. nih.gov

From Coleus forskohlii roots, chemical constituents, including this compound, have been isolated by column chromatography. researchgate.netbibliotekanauki.pl Further isolation and purification of fractions from C. forskohlii extract have also utilized column chromatography to identify this compound as a major compound in specific fractions. jst.go.jpnih.gov Solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are commonly mentioned in the context of handling or preparing solutions of this compound in research settings. chemfaces.com

Detailed research findings on extraction yields or specific step-by-step protocols with quantitative data are often found within the experimental sections of primary research articles focusing on the isolation of compounds from a particular plant source. However, the general approach involves solvent extraction to obtain a crude extract, followed by various chromatographic techniques such as column chromatography and HPLC to separate and purify this compound from other co-occurring compounds. researchgate.netbibliotekanauki.pljst.go.jpnih.govnih.govbrieflands.com

Table 2: Examples of Extraction and Purification Approaches

| Source Species | Extraction Solvent(s) | Purification Method(s) | Reference |

| Taxodium distichum | n-hexane | Fractionation, Spectroscopic analysis | researchgate.netscirp.orgchemfaces.comresearchgate.net |

| Salvia lachnocalyx | Dichloromethane | TLC, RP C18 HPLC (Analytical and Preparative) | nih.govbrieflands.com |

| Coleus forskohlii | Not explicitly stated for initial extraction in all sources, but chloroform is mentioned for extract. | Column Chromatography, Further isolation/purification of fractions | researchgate.netbibliotekanauki.pljst.go.jpnih.gov |

Structural Elucidation and Stereochemical Assignment in Research Contexts

Spectroscopic Methods for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in the structural elucidation of 14-deoxycoleon U. NMR spectroscopy, including both ¹H and ¹³C NMR, provides crucial information about the carbon-hydrogen framework and the types of protons and carbons present in the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of individual atoms within the structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between atoms and confirming the carbon skeleton. capes.gov.brresearchgate.net For instance, HMBC correlations can reveal long-range coupling between protons and carbons across multiple bonds, aiding in the assembly of the molecular fragments. scielo.brmdpi.com

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which helps in determining its elemental composition and provides clues about its structural subunits. High-resolution mass spectrometry (HRMS) can provide a precise molecular mass, allowing for the determination of the exact molecular formula. scielo.brresearchgate.net Analysis of the fragmentation pattern in MS can offer insights into the functional groups and the arrangement of rings within the molecule. mdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the structure of this compound. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H), carbonyl groups (C=O), and aromatic rings, among others. scielo.brresearchgate.net

Collectively, the data obtained from NMR, MS, and IR spectroscopy provide a robust basis for confirming the proposed planar structure of this compound.

Stereochemical Considerations and Determination (e.g., NOE, ECD Cotton effects)

Determining the relative and absolute stereochemistry of this compound is a critical step in fully characterizing the compound. Stereochemical assignments often rely on analyzing spatial relationships between atoms and the molecule's interaction with polarized light.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the proximity of protons in space, regardless of the bond connectivity. capes.gov.br Observed NOE correlations between specific protons indicate that they are spatially close, which helps in establishing the relative configuration of chiral centers and the conformation of the molecule. For abietane (B96969) diterpenes like this compound, NOE data is frequently used to assume or confirm the stereochemistry. biocrick.comchemfaces.com

By integrating the information obtained from spectroscopic methods like NMR, MS, and IR for structural confirmation with data from NOE and ECD for stereochemical assignment, researchers can fully elucidate the structure and stereochemistry of this compound.

Table 1: Spectroscopic Methods Used in Structural Elucidation

| Spectroscopic Method | Information Provided | Application in this compound Research |

| NMR (¹H, ¹³C, 2D) | Carbon-hydrogen framework, connectivity | Confirming planar structure, assigning atoms, establishing bond connections. capes.gov.brresearchgate.netscielo.br |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Determining molecular formula, providing structural subunit information. scielo.brresearchgate.netmdpi.com |

| Infrared (IR) | Identification of functional groups | Detecting presence of O-H, C=O, aromatic rings, etc. scielo.brresearchgate.net |

| NOE Spectroscopy | Spatial proximity of protons | Determining relative stereochemistry, confirming conformation. biocrick.comchemfaces.com |

| ECD Spectroscopy | Differential light absorption | Assigning absolute configuration by comparing with calculated spectra. biocrick.comresearchgate.net |

Table 2: Reported NMR Data for this compound

While specific, detailed NMR data for this compound across all studies is not consistently presented in a consolidated format in the search results, research indicates that ¹H and ¹³C NMR spectral data are routinely used for its identification and structural confirmation by comparison with published data. biocrick.comchemfaces.com For example, studies on abietane diterpenes highlight the importance of comparing observed NMR chemical shifts and coupling constants with literature values for structural verification. biocrick.comchemfaces.comscielo.br

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assigned Carbon/Proton | Notes |

| ¹H | Data varies across studies and solvents. Specific values for this compound are often compared to literature. biocrick.comchemfaces.com | Detailed assignments require specific research papers. biocrick.comchemfaces.com | |||

| ¹³C | Data varies across studies and solvents. Specific values for this compound are often compared to literature. biocrick.comchemfaces.com | Carbon assignments are crucial for structural confirmation. biocrick.comchemfaces.com |

Note: This table represents the general type of data collected. Specific chemical shifts and coupling constants for this compound would need to be sourced from primary research articles detailing its isolation and characterization.

Biosynthetic Pathways and Precursors of 14 Deoxycoleon U

General Diterpenoid Biosynthesis Pathways

The biosynthesis of diterpenes, including the abietane-type, originates from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) wikipedia.orgwikipedia.orgheraldopenaccess.usrsc.org. These fundamental five-carbon units are produced through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, primarily located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids wikipedia.orgwikipedia.org. In plants, the MEP pathway is generally considered the primary source of precursors for diterpene biosynthesis wikipedia.orgrsc.org.

IPP and DMAPP are condensed head-to-tail by prenyltransferases to form longer isoprenoid pyrophosphates. The sequential addition of IPP units to DMAPP yields geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally geranylgeranyl pyrophosphate (GGPP, C20) wikipedia.orgheraldopenaccess.usontosight.ai. GGPP serves as the direct precursor for all diterpenes wikipedia.orgheraldopenaccess.usrsc.orgontosight.ai.

| Intermediate Compound | Number of Isoprene (B109036) Units | Pathway Involved |

| Isopentenyl Pyrophosphate (IPP) | 1 | MVA and MEP Pathways |

| Dimethylallyl Pyrophosphate (DMAPP) | 1 | MVA and MEP Pathways |

| Geranyl Pyrophosphate (GPP) | 2 | Isoprenoid Pathway |

| Farnesyl Pyrophosphate (FPP) | 3 | Isoprenoid Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | 4 | Isoprenoid Pathway |

Proposed Abietane-Type Diterpene Biogenesis Leading to 14-Deoxycoleon U

The biosynthesis of abietane (B96969) diterpenes commences with the cyclization of GGPP, a process catalyzed by diterpene synthases (diTPSs) frontiersin.orgrsc.orgresearchgate.netnih.govmdpi.comnih.govrsc.org. This initial cyclization often proceeds via an intermediate such as copalyl diphosphate (B83284) (CPP) researchgate.netnih.govnih.gov. Different diTPSs can produce various stereoisomers of CPP (e.g., (+)-CPP, ent-CPP, syn-CPP), which then undergo further cyclization and rearrangements catalyzed by other diTPSs (often classified as kaurene synthase-like, KSL) to form the core diterpene skeleton, such as abietadiene or miltiradiene (B1257523) frontiersin.orgresearchgate.netnih.govmdpi.comnih.gov. Miltiradiene, for instance, has been identified as a precursor for phenolic abietane diterpenoids like ferruginol (B158077) frontiersin.orgrsc.orgresearchgate.netnih.govnih.gov.

Following the formation of the basic abietane skeleton, a series of modification reactions occur, primarily involving oxidation, hydroxylation, and other functional group transformations frontiersin.orgrsc.orgmdpi.comresearchgate.netresearchgate.net. These steps are often catalyzed by cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes ontosight.aifrontiersin.orgrsc.orgresearchgate.netnih.govnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comoup.com. These modifications introduce the diverse functionalities characteristic of different abietane diterpenoids.

While the precise biosynthetic pathway leading specifically to this compound has not been fully elucidated in detail in the provided sources, it is known to be an abietane-type diterpenoid nih.govbiocrick.comuni-freiburg.de. Research indicates that this compound is an oxide of ferruginol biocrick.com. This suggests that its biosynthesis likely involves the initial steps leading to ferruginol, followed by further oxidation or modification reactions. The general proposed pathway for abietane biosynthesis, leading from GGPP through cyclization and subsequent oxidation, provides the framework for understanding the likely biogenetic route to this compound.

A simplified representation of the initial steps in abietane biosynthesis leading to key intermediates is shown below:

| Step | Substrate | Enzyme Class | Product(s) |

| Initial Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Diterpene Synthase (Class II) | Copalyl Diphosphate (CPP) (various stereoisomers) researchgate.netnih.govnih.gov |

| Secondary Cyclization | Copalyl Diphosphate (CPP) | Diterpene Synthase (Class I) | Abietadiene or Miltiradiene frontiersin.orgresearchgate.netnih.govmdpi.comnih.gov |

| Oxidation | Miltiradiene or Abietadiene | Cytochrome P450s | Ferruginol and other oxygenated abietanes frontiersin.orgrsc.orgnih.gov |

| Further Modification | Ferruginol (proposed) | Tailoring Enzymes | This compound (proposed) biocrick.com |

Enzymatic Steps and Genetic Regulation in Diterpene Synthesis

The biosynthesis of diterpenes is orchestrated by the action of specific enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs) wikipedia.orgrsc.orgontosight.airesearchgate.netresearchgate.netoup.com.

Diterpene synthases are key enzymes responsible for the cyclization of GGPP to form the diverse array of diterpene skeletons heraldopenaccess.usrsc.orgontosight.airesearchgate.net. These enzymes are typically classified into Class I and Class II based on their catalytic mechanism heraldopenaccess.us. Class II diTPSs catalyze the initial cyclization of GGPP, often via protonation-initiated reactions, to form intermediates like CPP heraldopenaccess.usnih.gov. Class I diTPSs then catalyze further cyclization and rearrangement of these intermediates through ionization-initiated reactions involving carbocations heraldopenaccess.usresearchgate.net. In abietane biosynthesis, bifunctional diTPSs containing both Class I and Class II active sites, such as abietadiene synthase, can perform sequential cyclization steps nih.gov. Miltiradiene synthase (MiS) is another example of a diTPS involved in abietane biosynthesis, converting CPP to miltiradiene frontiersin.orgresearchgate.netnih.gov.

Following the formation of the hydrocarbon skeleton by diTPSs, cytochrome P450 monooxygenases (CYPs) play a crucial role in introducing oxygen-containing functional groups through oxidation and hydroxylation reactions ontosight.aifrontiersin.orgrsc.orgresearchgate.netnih.govnih.govrsc.orgresearchgate.netresearchgate.netmdpi.comoup.com. These modifications are essential for generating the structural and functional diversity of diterpenoids. For instance, specific CYPs are involved in the oxidation of abietatriene (B1232550) (derived from miltiradiene) to ferruginol and further to carnosic acid frontiersin.orgnih.gov. Given that this compound is an oxidized derivative of ferruginol, specific CYPs or other oxidative enzymes are likely involved in the later stages of its biosynthesis biocrick.com.

The genes encoding the enzymes involved in diterpene biosynthesis are often organized in biosynthetic gene clusters (BGCs) in plant genomes nih.gov. This co-localization of genes facilitates their coordinated expression and regulation. Genetic regulation of diterpene synthesis involves various mechanisms, including transcriptional control, which ensures that the necessary enzymes are produced at the appropriate time and in the correct tissues researchgate.net. Studies involving genetic manipulation, such as overexpression or silencing of key enzyme genes like geranylgeranyl diphosphate synthase (GGPPS) and copalyl diphosphate synthase (CPPS), have demonstrated the impact of gene expression on abietane diterpene production frontiersin.orgnih.gov. The integrated analysis of metabolome and transcriptome data is a strategy used to identify genes involved in diterpene pathways researchgate.net.

| Enzyme Class | Role in Biosynthesis | Examples (relevant to abietanes) |

| Prenyltransferases | Condensation of IPP and DMAPP to form GGPP | Geranylgeranyl diphosphate synthase (GGPPS) heraldopenaccess.usfrontiersin.orgnih.gov |

| Diterpene Synthases (diTPSs) | Cyclization of GGPP to form diterpene skeletons | Abietadiene synthase nih.govmdpi.com, Miltiradiene synthase (MiS) frontiersin.orgresearchgate.netnih.gov, Copalyl diphosphate synthase (CPPS) frontiersin.orgnih.govnih.gov |

| Cytochrome P450s (CYPs) | Oxidation, hydroxylation, and other modifications | CYP76AH1 (involved in ferruginol biosynthesis) nih.gov |

| Other Tailoring Enzymes | Further modifications (e.g., methylations, glycosylations) |

Synthetic and Semisynthetic Approaches to 14 Deoxycoleon U and Its Analogues

Total Synthesis Strategies of Abietane (B96969) Diterpenoids

Total synthesis of abietane diterpenoids involves the de novo construction of the tricyclic 6-6-6 carbon skeleton. A common strategy employed in the total synthesis of abietane-type diterpenoids is the biomimetic polyene cyclization. researchgate.netchinesechemsoc.orgresearchgate.net This approach mimics the proposed biosynthetic pathway in plants, where linear or acyclic precursors undergo enzyme-catalyzed cyclization reactions to form the characteristic ring system. Various initiators, such as C-C double or triple bonds, epoxides, allylic alcohols, and carbonyl-related groups, have been utilized to trigger the cyclization cascade and construct the polycyclic framework. chinesechemsoc.org

Another strategy involves the construction of the abietane core through Lewis acid-promoted cyclization reactions. researchgate.net Efficient selective oxidation strategies have also been developed to synthesize diverse trans-fused decalins, including the abietane scaffold, allowing for site-selective functionalization. researchgate.netnih.gov For instance, a strategy involving an Au-catalyzed 1,3-acyloxy migration/cyclization/electrophilic aromatic substitution cascade has been reported as a direct method for synthesizing functionalized abietane-type diterpenes. chinesechemsoc.org

Despite these advancements in the total synthesis of various abietane diterpenoids, the total synthesis of 14-deoxycoleon U itself has been reported as elusive in some contexts. benchchem.com However, the general methodologies developed for constructing the abietane core and introducing functional groups provide a foundation for potential future total synthetic routes to this compound. These strategies often involve multiple steps to establish the correct stereochemistry and oxidation pattern characteristic of the target molecule.

Semisynthetic Modifications and Derivatization for Activity Modulation

Semisynthesis offers an alternative approach to obtaining this compound and its analogues, particularly when a related natural product with a similar abietane skeleton is readily available. This method involves chemically modifying a precursor molecule isolated from a natural source to obtain the desired compound or its derivatives. Many abietane diterpenoids, such as abietic acid, dehydroabietic acid, and podocarpic acid, are relatively abundant natural products that can serve as starting materials for semisynthesis. rsc.orgresearchgate.net

Semisynthetic strategies for abietane diterpenoids often focus on modifying functional groups on the existing skeleton to alter or enhance biological activities. researchgate.netmdpi.comuv.es This can involve various chemical transformations, including oxidation, reduction, alkylation, acylation, and coupling reactions. For example, modifications of the C-18 functional group or the oxidation pattern at C-7 have been explored in the semisynthesis of abietane analogues starting from methyl dehydroabietate. researchgate.net Derivatization of abietane acids by incorporating peptide-like substituents has also been investigated, demonstrating the potential for structural diversification. mdpi.com

While this compound has been isolated from natural sources nih.govresearchgate.net, specific detailed reports on its semisynthesis or derivatization specifically aimed at modulating its activity were not prominently detailed in the search results. However, the general principles and reactions applied to the semisynthesis of other oxygenated abietanes, such as royleanones or sugiol (B1681179) derivatives, are relevant. mdpi.comscirp.org These studies indicate that strategic modifications of hydroxyl groups or the quinone moiety (present in some related abietanes) can lead to compounds with altered biological profiles. The structure of this compound, which is based on a 5,6-dehydrosugiol framework and possesses hydroxyl groups scirp.org, suggests potential sites for chemical modification to explore the impact of structural changes on its properties.

Advanced Methodologies in 14 Deoxycoleon U Research

Cell-Based Assays

Cell-based assays are fundamental in preclinical research, providing initial insights into the biological activity of a compound at the cellular level. For 14-deoxycoleon U, these assays have been instrumental in characterizing its anti-cancer effects, including its impact on cell viability, proliferation, and mode of cell death.

Cell Counting Kit-8 (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine the number of viable cells in a sample. nih.govnih.gov This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. nih.govnih.gov The amount of formazan generated is directly proportional to the number of metabolically active, viable cells. nih.gov

In studies involving this compound, the CCK-8 assay was employed to evaluate its effect on the proliferation of human lung adenocarcinoma (A549) and Lewis Lung Carcinoma (LLC) cells. The results demonstrated that this compound significantly inhibited the proliferation of both A549 and LLC cells in a dose-dependent manner. nih.gov This foundational finding established the compound's cytotoxic potential and justified further investigation into its mechanisms of action.

Table 1: Effect of this compound on Lung Cancer Cell Viability (CCK-8 Assay)

| Cell Line | Treatment | Observation |

|---|---|---|

| A549 | This compound (0–40 μg/mL) for 48 hrs | Significant, dose-dependent inhibition of cell viability. nih.govresearchgate.net |

Hoechst 33258 Staining and Confocal Microscopy

Hoechst 33258 is a fluorescent stain that binds specifically to the minor groove of DNA, particularly in AT-rich regions. nih.govnih.gov It is cell-permeable and widely used to visualize cell nuclei and diagnose apoptosis. nih.govresearchgate.net Apoptotic cells typically exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which are readily observable after Hoechst staining. researchgate.net

Researchers utilized Hoechst 33258 staining to examine the nuclear morphology of A549 lung cancer cells following treatment with this compound. researchgate.net Observations made through fluorescence microscopy revealed classic apoptotic features, including condensed and fragmented nuclei, in the treated cells. nih.govresearchgate.net

Furthermore, confocal microscopy was used to visualize the formation of autophagosomes within A549 cells treated with this compound. nih.gov This technique allows for high-resolution, three-dimensional imaging of fluorescently labeled subcellular structures, confirming that in addition to apoptosis, the compound also induces autophagy. nih.gov

Flow Cytometry

Flow cytometry is a powerful technique used for single-cell analysis, capable of measuring multiple cellular characteristics simultaneously. nih.gov In cancer research, it is frequently used to analyze the cell cycle distribution and to quantify apoptosis. For apoptosis detection, cells are often stained with markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. nih.gov For cell cycle analysis, a DNA-specific fluorochrome is used, and the cellular DNA content (sub-G1, G0/G1, S, and G2/M phases) is measured. nih.gov

Studies on this compound have shown that it induces cell cycle arrest in lung adenocarcinoma cells. nih.gov This was determined by analyzing the changes in protein expression for key cell cycle regulators. nih.gov Flow cytometry is the standard method to quantify the proportion of cells in each phase of the cell cycle, providing quantitative data to support the findings from protein analysis.

Colony Formation Assay

The colony formation assay, or clonogenic assay, is an in vitro method to assess the long-term survival and proliferative capacity of single cells. nih.govmdpi.com It measures the ability of a cell to undergo the multiple divisions necessary to form a colony of at least 50 cells. rsc.org This assay is considered the gold standard for determining the effectiveness of cytotoxic agents over a longer period, as it evaluates the capacity for "unlimited" division, a hallmark of cancer cells. nih.govmdpi.com

While specific data on the use of this assay for this compound is not available, it is a standard technique in lung cancer research. For example, studies on A549 cells have used the clonogenic assay to demonstrate the long-term inhibitory effects of other therapeutic agents, where a reduction in the number and size of colonies indicates effective anti-proliferative activity. nih.govmdpi.com

Molecular Biology Techniques for Protein Expression Analysis

To understand the molecular pathways affected by a compound, it is essential to analyze changes in protein expression.

Western Blot

Western blot is a widely used technique to detect and quantify specific proteins in a sample. nih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

This technique was critical in elucidating the mechanisms of this compound-induced cell death in A549 and LLC lung cancer cells. nih.gov Western blot analyses revealed that the compound triggers caspase-dependent apoptosis through the induction of endoplasmic reticulum (ER) stress. nih.gov It also confirmed the induction of autophagy and identified the specific proteins involved in cell cycle arrest. nih.gov

Table 2: Key Protein Expression Changes in Lung Cancer Cells Treated with this compound (Western Blot Analysis)

| Pathway | Protein | Change in Expression | Implication |

|---|---|---|---|

| Apoptosis | Cleaved Caspase-3 | Increased | Activation of executioner caspase, confirming apoptosis. nih.govresearchgate.net |

| Cleaved Caspase-9 | Increased | Activation of initiator caspase, suggesting intrinsic pathway involvement. nih.govresearchgate.net | |

| Bax | Increased | Upregulation of a pro-apoptotic protein. nih.govresearchgate.net | |

| Bcl-2 | Decreased | Downregulation of an anti-apoptotic protein. nih.govresearchgate.net | |

| ER Stress | GRP78 | Increased | Upregulation of a key ER stress marker. nih.gov |

| CHOP | Increased | Increased expression of a pro-apoptotic ER stress protein. nih.gov | |

| Autophagy | LC3-II/LC3-I | Increased | Increased ratio indicates autophagosome formation. nih.gov |

| Cell Cycle | p21 | Increased | Upregulation of a cyclin-dependent kinase inhibitor, promoting arrest. nih.gov |

| Cyclin D3 | Decreased | Downregulation of a protein required for G1/S transition. nih.gov | |

| CDK6 | Decreased | Downregulation of a kinase partner for Cyclin D. nih.gov |

In Silico Studies and Molecular Docking

In silico methods, including molecular docking, use computational power to predict the interaction between a small molecule (ligand) and a protein (receptor). nih.govmdpi.com This approach can identify potential molecular targets and elucidate the binding mode and affinity of a compound, guiding further experimental work.

Topoisomerase I Interactions

Human Topoisomerase I (Top1) is a vital enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.gov It is a validated target for cancer therapy, as inhibitors can trap the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells. nih.gov

Molecular docking studies can be used to predict whether a compound like this compound could bind to the active site of Topoisomerase I. Such a study would involve generating 3D models of both the compound and the protein target. The docking software then calculates the most favorable binding poses and estimates the binding energy, indicating the stability of the interaction. nih.govmdpi.com While specific molecular docking studies for this compound and Topoisomerase I are not publicly available, this methodology represents a valuable approach to screen for and understand potential mechanisms of action for novel anti-cancer agents. For instance, Hoechst 33258, another DNA-binding agent, is known to inhibit mammalian topoisomerase I. rsc.org

Animal Models in Pre-clinical Efficacy Studies

Animal models are indispensable for evaluating the in vivo efficacy and potential therapeutic value of a drug candidate before human trials.

Lung Adenocarcinoma Models

To assess the in vivo anti-tumor effects of this compound, a lung adenocarcinoma model was established using Lewis Lung Carcinoma (LLC) cells in mice. nih.gov These models involve implanting tumor cells into mice and monitoring tumor growth in response to treatment.

In this model, the administration of this compound resulted in a significant suppression of tumor growth. nih.gov This crucial in vivo data demonstrated that the potent in vitro activity of this compound translates to efficacy in a living organism, highlighting its potential as a lead compound for the development of new lung cancer therapies. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Adriamycin |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-9 |

| CDC2 |

| CDK6 |

| CHOP |

| Cyclin D3 |

| GRP78 |

| LC3-I |

| LC3-II |

| p21 |

| Topoisomerase I |

Comparative Analysis with Other Diterpenoids and Natural Products

Distinctions and Similarities with Labdane-Type Diterpenoids (e.g., Forskolin)

14-deoxycoleon U belongs to the abietane (B96969) class of diterpenoids, which are characterized by a tricyclic perhydrophenanthrene hydrocarbon skeleton. nih.gov This core structure is fundamentally different from that of labdane-type diterpenoids, such as the well-known compound forskolin (B1673556). nih.govresearchgate.net

Structural Distinctions:

The primary distinction lies in their basic carbocyclic framework. Abietane diterpenes, like this compound, possess a three-ring system (A, B, and C). nih.gov In contrast, labdane-type diterpenoids are bicyclic, featuring a decalin ring system and a six-carbon side chain. researchgate.netmdpi.com Forskolin, a prominent labdane (B1241275) diterpenoid isolated from the Plectranthus barbatus (Indian Coleus) plant, exemplifies this bicyclic structure, which also incorporates a heterocyclic furan (B31954) ring. nih.gov

While both classes of compounds are diterpenoids, meaning they are biosynthesized from four isoprene (B109036) units, their cyclization pathways diverge significantly, leading to these distinct skeletal architectures. The abietane skeleton is typically composed of three fused six-membered rings, whereas the labdane skeleton consists of two fused six-membered rings with a side chain that can undergo further cyclization, as seen in forskolin. nih.govnih.gov

Functional and Biological Differences:

These structural differences translate into distinct biological activities. This compound and other abietanes are frequently studied for their antimicrobial and cytotoxic properties. nih.govmdpi.com Forskolin, on the other hand, is renowned for its ability to potently activate the enzyme adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). nih.gov This mechanism of action gives forskolin a range of physiological effects, including antihypertensive and platelet aggregation inhibitory activities. nih.gov While both this compound and forskolin can be isolated from species within the Plectranthus genus, their structural class dictates their primary biological roles. nih.govnih.gov

Comparative Biological Efficacy with Other Abietanes from Shared Sources

This compound is often isolated from plants of the Plectranthus and Salvia genera, where it co-occurs with a variety of other structurally related abietane diterpenoids. researchgate.netphcog.com Comparative studies of these compounds reveal significant differences in their biological efficacy, particularly in terms of cytotoxicity against cancer cell lines. The specific patterns of oxygenation on the abietane skeleton are crucial in determining a compound's potency. nih.govphcog.com

Research on abietanes from Plectranthus grandidentatus evaluated the antiproliferative activity of this compound (referred to as 6-hydroxysalvinolone in one study) alongside other isolates like 5,6-didehydro-7-hydroxytaxodone, demethylcryptojaponol, and salvicanaric acid. researchgate.net In another study on the same plant, coleon U (a closely related compound to this compound) was compared with 7α-acetoxy-6β-hydroxyroyleanone, grandidone A, and 6β,7α-dihydroxyroyleanone. researchgate.net In this latter study, coleon U demonstrated the strongest cytotoxic effect against a panel of five human cancer cell lines, while 7α-acetoxy-6β-hydroxyroyleanone also showed strong inhibitory effects. researchgate.net

Similarly, studies on Plectranthus mutabilis found that coleon U was the major compound in the plant's extract. nih.gov When its cytotoxicity was compared with other co-occurring abietanes like coleon-U-quinone and 8α,9α-epoxycoleon-U-quinone, coleon U showed the highest selectivity towards cancer cells over normal cells, with an IC₅₀ value of approximately 14 µM against the NCI-H460 lung cancer cell line. nih.gov

The structural features on ring C of the abietane skeleton, particularly the presence and nature of oxygen-containing functional groups, are key determinants of cytotoxic activity. nih.govphcog.com Studies on various abietanes from Plectranthus species suggest that polarity at the C-6 and C-7 positions can influence bioactivity, potentially by affecting membrane interactions. nih.gov For instance, the highly polar compound 7β,6β-dihydroxyroyleanone was found to be the least bioactive among a set of tested abietanes, whereas compounds with less polar features at these positions, such as 6,7-dehydroroyleanone, exhibited greater activity. nih.gov

The following table summarizes the comparative cytotoxic activities of this compound (or coleon U) and other abietanes isolated from the same plant sources.

Table 1: Comparative Cytotoxicity (IC₅₀) of Abietane Diterpenoids from Plectranthus Species

| Compound | Source Organism | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Coleon U | P. mutabilis | NCI-H460 (Lung) | ≈ 14 | nih.gov |

| Coleon-U-quinone | P. mutabilis | NCI-H460 (Lung) | ≈ 20 | nih.gov |

| 8α,9α-epoxycoleon-U-quinone | P. mutabilis | NCI-H460 (Lung) | ≈ 20 | nih.gov |

| Coleon U | P. grandidentatus | MCF-7 (Breast) | < 2.5 µg/mL | researchgate.net |

| Coleon U | P. grandidentatus | NCI-H460 (Lung) | < 2.5 µg/mL | researchgate.net |

| 7α-acetoxy-6β-hydroxyroyleanone | P. grandidentatus | MCF-7 (Breast) | < 2.5 µg/mL | researchgate.net |

| 7α-acetoxy-6β-hydroxyroyleanone | P. grandidentatus | NCI-H460 (Lung) | 3.9 µg/mL | researchgate.net |

| 6,7-dehydroroyleanone | P. madagascariensis | H7PX (Glioma) | Not specified, but active | nih.gov |

| 7β,6β-dihydroxyroyleanone | P. madagascariensis | H7PX (Glioma) | Least bioactive of group | nih.gov |

Future Research Directions and Conceptual Therapeutic Potential

Elucidation of Novel Molecular Targets and Signaling Pathways

The foundational step in realizing the therapeutic potential of 14-deoxycoleon U is the comprehensive identification of its molecular targets and the signaling pathways it modulates. Preliminary evidence suggests that this compound induces apoptosis in human promyelocytic leukemia (HL-60) cells and also triggers autophagy. biosynth.com Future research should aim to expand on these findings. The quinone moiety present in the structure of this compound is a feature found in many clinically used anticancer drugs. nih.gov The cytotoxic effects of such quinones are often attributed to the inhibition of enzymes like DNA topoisomerase-II and the generation of reactive oxygen species (ROS) through redox cycling. nih.gov Investigating whether this compound shares these mechanisms is a critical area for future studies.

Furthermore, many plant-derived compounds with anti-inflammatory properties act by modulating pro-inflammatory cytokines, chemokines, and their associated intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Given the prevalence of anti-inflammatory activity among natural products, exploring the effect of this compound on these specific inflammatory pathways could reveal new therapeutic applications. nih.govunivie.ac.at

Table 1: Known Biological Activities of this compound

| Activity | Target Organism/Cell Line | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Micrococcus luteus | chemfaces.com, biocrick.com |

| Antifungal | Trametes versicolor (white-rot), Fomitopsis palustris (brown-rot) | chemfaces.com |

| Anti-termitic | Reticulitermes speratus | biocrick.com |

| Cytotoxic | HL-60 (Human promyelocytic leukemia), K562 (Human chronic myelogenous leukemia) | biosynth.com, mdpi.com |

| Apoptosis Induction | HL-60 (Human promyelocytic leukemia) | biosynth.com |

Development of this compound as a Lead Compound for Drug Discovery

Natural products are a historically significant source of lead compounds for drug discovery, offering structural diversity and biological relevance that is often unmatched by synthetic molecules. nih.gov this compound, with its demonstrated cytotoxic, antibacterial, and antifungal activities, represents a promising scaffold for the development of new drugs. biosynth.comchemfaces.combiocrick.com The process of lead optimization would involve the synthesis of a library of derivatives to establish a quantitative structure-activity relationship (QSAR). nih.gov

This approach allows researchers to understand how specific structural modifications—such as altering the position and number of hydroxyl groups on the abietane (B96969) framework—impact biological activity. chemfaces.comnih.gov For instance, QSAR studies on other quinone-containing compounds have shown that cytotoxicity can be heavily dependent on hydrophobicity. nih.gov By systematically modifying the this compound structure, it may be possible to enhance its potency against cancer cells, improve its selectivity, and optimize its pharmacokinetic properties, paving the way for its development as a clinical drug candidate. nih.govnih.gov

Exploration of Combination Therapies

A cornerstone of modern cancer treatment is the use of combination therapies to improve efficacy and overcome drug resistance. rsc.org Future research should investigate the potential of this compound as a component of such a regimen. Its ability to induce apoptosis suggests it could work synergistically with other chemotherapeutic agents that operate through different mechanisms. biosynth.comejmo.org

For example, it could be paired with drugs that target different phases of the cell cycle, inhibit angiogenesis, or modulate the immune response. The hybridization of molecular scaffolds is another promising strategy in drug design. rsc.org Conceptually, combining the active pharmacophore of this compound with other known anticancer agents could create novel hybrid molecules with multi-target capabilities, potentially leading to improved affinity and potency while reducing side effects. rsc.org

Standardization of Natural Product Extracts Containing this compound

This compound has been isolated from various plant species, including Taxodium distichum, Caryopteris mongolica, Cryptomeria japonica, and Salvia broussonetii. chemfaces.combiocrick.comnih.gov For any preclinical or clinical research to be valid and reproducible, the use of standardized extracts is essential. The chemical composition of plant extracts can vary significantly based on genetics, growing conditions, and processing methods.

Standardization involves developing analytical methods, such as high-performance liquid chromatography (HPLC), to quantify the amount of the active compound, this compound, in an extract. This ensures a consistent dosage and allows for a reliable correlation between the administered extract and the observed biological effects. As shown by the analysis of cones from Taxodium distichum, this compound is one of many diterpenoids present in the extract, each with potentially different bioactivities. chemfaces.com Therefore, rigorous standardization is a prerequisite for advancing research on plant extracts containing this compound.

Q & A

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

- Experimental design : Use lung adenocarcinoma cell lines (e.g., A549, LLC) for apoptosis studies, as demonstrated in concentration- and time-dependent assays (0–20 µg/ml, 0–36 hours). Include positive controls (e.g., staurosporine for apoptosis) and validate results via Western blotting for Bax/Bcl-2 ratios .

Advanced Research Questions

Q. How does this compound induce endoplasmic reticulum (ER) stress-mediated apoptosis, and what markers should be monitored?

- Mechanistic approach :

- Key markers : Measure GRP78 (ER stress sensor), CHOP (apoptosis promoter), and caspase-12 activation via Western blot.

- Experimental validation : Use siRNA knockdown of ER stress pathways to confirm dependency. Time-course experiments (e.g., 0–24 hours) at 10–20 µg/ml concentrations show progressive upregulation of pro-apoptotic proteins .

- Data interpretation : Quantify band intensities using software like ImageJ and normalize to housekeeping proteins (e.g., β-actin).

Q. How can conflicting data on this compound’s autophagy induction be resolved?

- Contradiction analysis :

- Assay selection : Compare LC3-II/LC3-I ratios (autophagy flux) via Western blot under nutrient-rich vs. starvation conditions.

- Inhibitor studies : Use chloroquine (lysosomal inhibitor) to differentiate between autophagy induction and blockade.

- Dose dependency : Lower concentrations (≤5 µg/ml) may inhibit autophagy, while higher doses (≥10 µg/ml) promote it, as seen in A549 cells .

Q. What strategies optimize this compound’s synergy with chemotherapeutic agents?

- Experimental design :

- Combination index (CI) : Calculate using the Chou-Talalay method (e.g., CompuSyn software) for dose-response matrices.

- Mechanistic synergy : Test with cisplatin or paclitaxel in lung cancer models, monitoring p53 activation and mitochondrial membrane potential (ΔΨm) via JC-1 staining .

Q. How can researchers address discrepancies in cell cycle arrest data across studies?

- Methodological adjustments :

- Cell synchronization : Use serum starvation or thymidine block to standardize cell cycle phases before treatment.

- Flow cytometry : Gate cells rigorously using propidium iodide staining and verify with cyclin-dependent kinase (CDK) inhibitors as controls.

- Time points : Earlier arrest (e.g., G1 phase at 12 hours) may shift to G2/M at 24 hours due to compensatory mechanisms .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Data analysis :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC50 values.

- Error bars : Report SEM or SD from ≥3 biological replicates.

- ANOVA with post-hoc tests : Compare significance across concentrations (e.g., Tukey’s test) .

Q. How should researchers validate target specificity of this compound in complex biological systems?

- Validation workflow :

- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., Bcl-2).

- Pull-down assays : Use biotinylated this compound to identify binding partners via streptavidin affinity chromatography.

- Molecular docking : Predict interactions with ER stress proteins (e.g., GRP78) using AutoDock Vina .

Q. What guidelines ensure reproducibility in this compound studies?

- Critical steps :

- Batch documentation : Record solvent lot numbers, cell passage numbers, and equipment calibration dates.

- Data sharing : Deposit raw Western blot images and flow cytometry files in repositories like Figshare or Zenodo.

- Protocol adherence : Follow CONSORT-EHEALTH guidelines for preclinical studies, including baseline characterization of cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.